molecular formula C13H32I2N2O B13785499 Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide CAS No. 63982-28-5

Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide

Cat. No.: B13785499
CAS No.: 63982-28-5
M. Wt: 486.22 g/mol
InChI Key: KWPUZGACLSKSKM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This particular compound is characterized by the presence of two ethyldimethylammonio groups and two iodide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide typically involves the reaction of ethyldimethylamine with ethylene oxide to form an intermediate compound. This intermediate is then reacted with methyl iodide to produce the final quaternary ammonium compound. The reaction conditions usually involve controlled temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodide ions can be substituted with other anions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include silver nitrate and sodium chloride, which can replace the iodide ions with nitrate or chloride ions, respectively.

    Oxidation and Reduction Reactions: These reactions typically require strong oxidizing or reducing agents and specific conditions such as controlled pH and temperature.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium compounds with different anions.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the conditions of the reaction.

Scientific Research Applications

Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.

    Medicine: Studied for its potential use as an antimicrobial agent in disinfectants and antiseptics.

    Industry: Utilized in the formulation of cleaning agents and surfactants due to its surface-active properties.

Mechanism of Action

The mechanism of action of ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This is primarily due to the positively charged ammonium groups interacting with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, ((2-(2-(dimethylammonio)ethoxy)-2-methyl)ethyl)dimethyl-, dichloride
  • Ammonium, ((2-(2-(dimethylammonio)ethoxy)-2-methyl)ethyl)dimethyl-, dibromide

Uniqueness

Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide is unique due to the presence of iodide ions, which can enhance its antimicrobial properties compared to its chloride and bromide counterparts. The ethyldimethylammonio groups also contribute to its effectiveness as a phase transfer catalyst and surfactant.

Properties

CAS No.

63982-28-5

Molecular Formula

C13H32I2N2O

Molecular Weight

486.22 g/mol

IUPAC Name

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]propyl]-dimethylazanium;diiodide

InChI

InChI=1S/C13H32N2O.2HI/c1-8-14(4,5)10-11-16-13(3)12-15(6,7)9-2;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2

InChI Key

KWPUZGACLSKSKM-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(C)CCOC(C)C[N+](C)(C)CC.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.